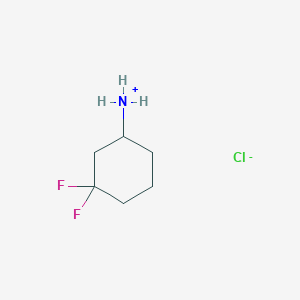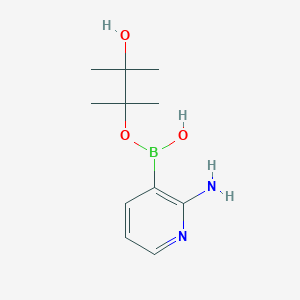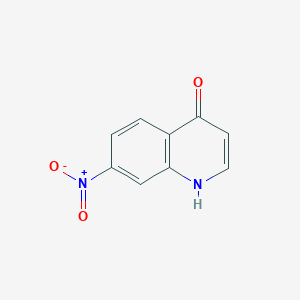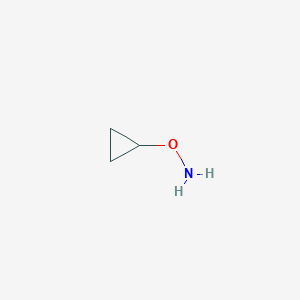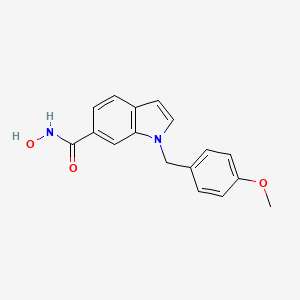
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide
Übersicht
Beschreibung
N-hydroxy-1-[(4-methoxyphenyl)methyl]-6-indolecarboxamide is an indolecarboxamide.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition in Peripheral T-Cell Lymphoma (PTCL)
Peripheral T-cell lymphomas (PTCLs) are aggressive malignancies with limited efficacy from standard chemotherapy regimens. Histone deacetylase inhibitors (HDACis) have emerged as promising targeted agents for PTCL treatment. Notably, several HDACis, including romidepsin , belinostat , and chidamide , have demonstrated favorable clinical efficacy and safety in PTCLs . PCI-34051 selectively inhibits HDAC8 and induces caspase-dependent apoptosis in T-cell lymphoma and leukemia cell lines. Further research is ongoing to explore novel HDACis and combination therapies for PTCLs.
Synergistic Effects in Ovarian Cancer
In ovarian cancer cells harboring wild-type p53, PCI-34051 synergistically represses cell proliferation when combined with ACY-241 . This combination enhances apoptosis and suppresses cell migration, particularly in wild-type p53 ovarian cancer cells .
Combination Treatment for Fibrosis
PCI-34051: , in combination with curcumin , ameliorates fibrosis-related markers. In a study, inflammatory cell recruitment, oxidative stress, and expression of fibrosis markers were significantly reduced by this combination treatment .
Potential Applications in Neuroblastoma and Nervous System Diseases
Research suggests that PCI-34051 may hold promise in diseases of the nervous system, such as neuroblastoma. Further studies are needed to identify specific HDAC8 targets and validate the effectiveness of this selective inhibitor in clinical models .
Wirkmechanismus
Mode of Action
PCI-34051 inhibits HDAC8 with an IC50 of 10 nM, showing over 200-fold selectivity over other HDAC isoforms .
Biochemical Pathways
PCI-34051 affects various biochemical pathways. It has been found to induce apoptosis in T-cell lymphomas or leukemias via a unique mechanism of action involving phospholipase C-c1 (PLCc1) activation . Rapid intracellular calcium mobilization from the endoplasmic reticulum (ER) and later cytochrome c release from mitochondria are essential for the apoptotic mechanism . Furthermore, it has been shown to affect the MAP kinase pathway .
Pharmacokinetics
It is known that pci-34051 is a potent and specific hdac8 inhibitor, suggesting that it may have good bioavailability and selectivity .
Result of Action
PCI-34051 has been shown to suppress cell proliferation in wild-type p53 ovarian cancer cells . It also enhances anti-cancer effects when treated with other inhibitors in various cancer types . Moreover, it has been found to induce apoptosis in T-cell lymphomas or leukemias .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PCI-34051. For instance, in a murine model of asthma, PCI-34051 was found to attenuate airway inflammation, fibrosis, and remodeling . .
Eigenschaften
IUPAC Name |
N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRGHIGYPXNABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647187 | |
| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide | |
CAS RN |
950762-95-5 | |
| Record name | PCI-34051 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950762955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PCI-34051 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PCI-34051 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUI52VXV61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: PCI-34051 is a potent and selective inhibitor of histone deacetylase 8 (HDAC8) [, , , , , ]. HDAC8 belongs to the class I histone deacetylases, a family of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, thereby regulating gene expression.
A: PCI-34051 binds to the catalytic domain of HDAC8 with high affinity (Ki = 10 nM) and exhibits over 200-fold selectivity for HDAC8 over other HDAC isoforms [, , ]. The crystal structures of Schistosoma mansoni HDAC8 in complex with PCI-34051 have been solved, providing insights into the molecular interactions responsible for its selectivity [, ].
ANone: Inhibition of HDAC8 by PCI-34051 leads to a variety of downstream effects, depending on the cell type and context. Some of the observed effects include:
- Increased acetylation of HDAC8 substrates: This has been observed for both histone and non-histone proteins, such as SMC3 [, ].
- Induction of apoptosis: This has been particularly observed in T-cell lymphoma and leukemia cell lines [, , ].
- Inhibition of cell proliferation: This effect has been observed in various cancer cell lines, including ovarian cancer [], neuroblastoma [], and multiple myeloma [].
- Modulation of cytokine production: PCI-34051 has been shown to inhibit the secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, in various cell types and disease models [, ].
- Enhancement of anti-tumor immunity: Studies suggest that PCI-34051 can impair the suppressive function of regulatory T cells and promote anti-tumor immune responses [].
- Modulation of gene expression: RNA sequencing analysis has revealed that PCI-34051 treatment can alter the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, and immune response [, ].
ANone: The molecular formula of PCI-34051 is C17H16N2O3, and its molecular weight is 296.32 g/mol.
ANone: While specific spectroscopic data is not provided in the provided abstracts, researchers typically characterize PCI-34051 using techniques such as NMR and mass spectrometry.
ANone: The provided abstracts primarily focus on the biological activity and therapeutic potential of PCI-34051. Information regarding its material compatibility and stability, catalytic properties, computational chemistry aspects, stability and formulation, SHE regulations, dissolution and solubility, analytical method validation, quality control, environmental impact, recycling and waste management, research infrastructure, historical context, and cross-disciplinary applications is not discussed in the provided research papers.
A: Several studies have explored the structure-activity relationships of PCI-34051 analogs [, , , ]. Key findings include:
ANone: PCI-34051 has shown efficacy in various in vivo models, including:
- Inflammatory disease models: It reduced ear swelling in a mouse model of contact hypersensitivity and decreased BALF cell counts in a mouse model of rhinovirus-induced asthma exacerbation [, ].
- Peritoneal fibrosis model: PCI-34051 administration prevented peritoneal fibrosis progression in a mouse model induced by high glucose dialysate [].
- Acute kidney injury model: It demonstrated efficacy in a rodent model of AKI, supporting its therapeutic potential for this condition [].
- Cancer models: PCI-34051 inhibited tumor growth in a mouse xenograft model of malignant peripheral nerve sheath tumors (MPNST) [].
- Anthrax lethal toxin model: It rendered LeTx-exposed murine macrophages responsive to LPS in pro-IL-1β production [] and protected against LeTx-induced cell cycle arrest in human monocytic THP-1 cells [].
ANone: Various in vitro models have been employed to investigate PCI-34051's activity, including:
- Cell lines: Multiple myeloma [], acute myeloid leukemia [], T-cell lymphoma [], ovarian cancer [], neuroblastoma [, ], human bronchial smooth muscle cells [], and macrophages [, ].
- Primary cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors and patients with rheumatoid arthritis and psoriasis [], human bronchial cells [], human peritoneal mesothelial cells (HPMCs) [], primary bone marrow-derived macrophages [], and mouse cortical neurons [].
- Organoids: Human kidney organoids [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




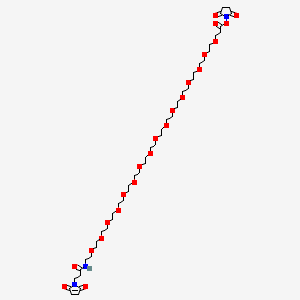







![Ethyl 1-[2-cyano-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B7908998.png)
